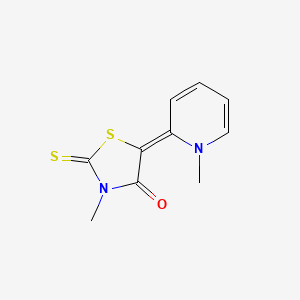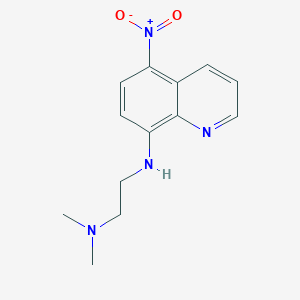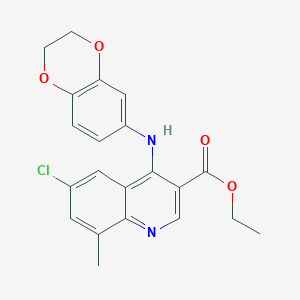
(5E)-3-methyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “(5E)-3-metil-5-(1-metilpiridin-2(1H)-ilideno)-2-tioxo-1,3-tiazolidin-4-ona” es un compuesto heterocíclico con un anillo de piridina y una porción de tiazolidinona.
- Exhibe aromaticidad debido a la deslocalización de electrones en su estructura cíclica, lo que lo hace más estable y menos reactivo .
- Los compuestos aromáticos como este se usan a menudo como bloques de construcción en la síntesis de fármacos y el desarrollo de materiales para electrónica y optoelectrónica .
Métodos De Preparación
Rutas Sintéticas: La síntesis de este compuesto involucra varios pasos. Un enfoque común es la condensación de 2-metilpiridina-1-óxido con tiourea, seguida de ciclización para formar el anillo de tiazolidinona.
Condiciones de Reacción: La reacción generalmente ocurre bajo condiciones de reflujo en un solvente adecuado (por ejemplo, etanol o ácido acético) con la adición de una base (por ejemplo, hidróxido de sodio).
Producción Industrial: Si bien no se produce ampliamente a nivel industrial, la síntesis a pequeña escala se puede adaptar para una producción a mayor escala.
Análisis De Reacciones Químicas
Reactividad: Puede sufrir varias reacciones, incluida la oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes: Para la oxidación, se pueden usar oxidantes suaves como peróxido de hidrógeno o ácido m-cloroperbenzoico. La reducción se puede lograr con hidracina o borohidruro de sodio. Las reacciones de sustitución pueden involucrar halógenos o agentes alquilantes.
Productos Principales: Estas reacciones producen derivados con grupos funcionales modificados en los anillos de piridina o tiazolidinona.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para moléculas más complejas debido a su estabilidad y reactividad.
Biología: Se ha investigado para posibles actividades biológicas, como efectos antimicrobianos o antitumorales.
Medicina: Sus derivados pueden tener aplicaciones terapéuticas.
Industria: Aplicaciones industriales limitadas, pero su estabilidad lo hace útil para la ciencia de materiales.
Mecanismo De Acción
- El mecanismo exacto depende del contexto, pero probablemente involucra interacciones con objetivos moleculares o vías específicas. Se necesita más investigación para dilucidar esto completamente.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H10N2OS2 |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
(5E)-3-methyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c1-11-6-4-3-5-7(11)8-9(13)12(2)10(14)15-8/h3-6H,1-2H3/b8-7+ |
Clave InChI |
XSOHIENOYXUXAZ-BQYQJAHWSA-N |
SMILES isomérico |
CN\1C=CC=C/C1=C\2/C(=O)N(C(=S)S2)C |
SMILES canónico |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11632923.png)
![dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632924.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632929.png)

![(6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632931.png)
![3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11632933.png)
![N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11632938.png)
![4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11632953.png)
![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11632971.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632972.png)
![ethyl (2Z)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632973.png)
![methyl (4Z)-2-methyl-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11632980.png)

![(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11632989.png)
